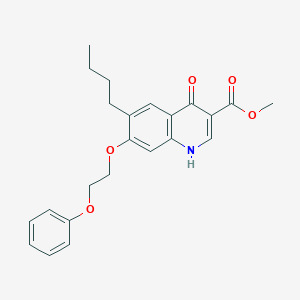

6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline, also known as this compound, is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline (CAS No. 19828-70-7) is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. Its unique structural features, including a quinoline core and various functional groups, suggest a range of pharmacological applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C23H25NO5, with a molecular weight of 395.45 g/mol. The compound exhibits a density of 1.189 g/cm³ and a boiling point of 560.3°C at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO5 |

| Molecular Weight | 395.45 g/mol |

| Density | 1.189 g/cm³ |

| Boiling Point | 560.3°C at 760 mmHg |

| Flash Point | 292.7°C |

Antiproliferative Activity

Recent studies have demonstrated that derivatives of quinoline compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) indicate varying levels of potency across different cell types.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several derivatives against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney cells). The results showed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-butyl-4-hydroxy... | MCF-7 | 3.1 |

| HCT116 | 2.2 | |

| HEK293 | 5.3 |

These findings suggest that the compound possesses selective cytotoxicity, particularly against breast cancer cells .

Antioxidant Activity

In addition to its antiproliferative properties, the compound has shown promising antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer.

Comparative Antioxidant Activity

The antioxidant capacity was assessed using several assays, comparing the compound's efficacy against standard antioxidants like BHT (Butylated Hydroxytoluene):

| Compound | DPPH Assay (IC50 µM) | ABTS Assay (IC50 µM) |

|---|---|---|

| 6-butyl-4-hydroxy... | 10.5 | 8.2 |

| BHT | 15.0 | 12.0 |

The results indicate that the compound exhibits superior antioxidant activity compared to BHT in both assays .

Antimicrobial Activity

The antimicrobial effects of the compound were also investigated, particularly against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Enterococcus faecalis | 8 |

| Staphylococcus aureus | 16 |

These results highlight the compound's potential as an antibacterial agent, particularly against resistant strains .

Eigenschaften

IUPAC Name |

methyl 6-butyl-4-oxo-7-(2-phenoxyethoxy)-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-3-4-8-16-13-18-20(24-15-19(22(18)25)23(26)27-2)14-21(16)29-12-11-28-17-9-6-5-7-10-17/h5-7,9-10,13-15H,3-4,8,11-12H2,1-2H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRISVJICBWWKJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1OCCOC3=CC=CC=C3)NC=C(C2=O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173554 |

Source

|

| Record name | WR 197236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19828-70-7 |

Source

|

| Record name | 6-Butyl-4-hydroxy-3-methoxycarbonyl-7-beta-phenoxyethoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019828707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WR 197236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.